1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-yl Intermediate: The synthesis begins with the preparation of a furan-2-yl intermediate through the reaction of furan with appropriate reagents under controlled conditions.
Thiomorpholine Addition: The furan-2-yl intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst to form the 2-thiomorpholinoethyl derivative.
Urea Formation: The final step involves the reaction of the 2-thiomorpholinoethyl derivative with o-tolyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The thiomorpholine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(o-tolyl)urea: Similar structure but with a morpholine moiety instead of thiomorpholine.
1-(2-(Furan-2-yl)-2-piperidinoethyl)-3-(o-tolyl)urea: Contains a piperidine ring instead of thiomorpholine.
1-(2-(Furan-2-yl)-2-pyrrolidinoethyl)-3-(o-tolyl)urea: Features a pyrrolidine ring in place of thiomorpholine.
Uniqueness
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-5-2-3-6-15(14)20-18(22)19-13-16(17-7-4-10-23-17)21-8-11-24-12-9-21/h2-7,10,16H,8-9,11-13H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQYIYNMBNOUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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